![molecular formula C21H20N2O3 B2889465 N-(2-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-29-0](/img/structure/B2889465.png)
N-(2-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as MBCO-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the dihydropyridine class of compounds, which are known for their vasodilatory effects and are commonly used as calcium channel blockers in the treatment of hypertension.
Scientific Research Applications
Enantioselective Synthesis
Research highlights the importance of enantioselective synthesis in creating compounds with potential therapeutic applications. For example, the synthesis of piperidines from methylpyroglutamate demonstrates the ability to produce complex molecules with specific stereochemistry, which is crucial for drug development (Calvez, Chiaroni, & Langlois, 1998).
Anticancer and Antimicrobial Applications
Compounds with structural similarities are being explored for their cytotoxic and antimicrobial activities. The synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, for instance, have been evaluated for their in vitro cytotoxicity against cancer cells, highlighting the potential of these compounds in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Material Science Applications
The synthesis of novel heterocyclic systems shows the potential of these compounds in material science, particularly in creating new materials with unique electronic or photophysical properties. The creation of new heterocyclic systems from aminonaphthyridinones indicates the versatility of these compounds in synthesizing materials with potential applications in electronics or as functional materials (Deady & Devine, 2006).
Kinase Inhibition for Cancer Therapy
The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily suggests the role of structurally similar compounds in targeted cancer therapies. The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a Met kinase inhibitor highlights the potential of such compounds in treating cancers driven by Met kinase dysregulation (Schroeder et al., 2009).
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBBUKISLPOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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